![molecular formula C17H18N4O3 B11265085 ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate](/img/structure/B11265085.png)
ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate is a complex heterocyclic compound that belongs to the class of oxazolo[5,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an oxazole ring fused to a pyrimidine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl ester with appropriate reagents to form the desired oxazolo[5,4-d]pyrimidine scaffold . The reaction conditions often require the use of bases or acids as catalysts, and the process may be accelerated by heat or light .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Solvent-free methods and the use of environmentally friendly reagents are often preferred to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Nucleophilic Substitution at the Ester Group
The ethyl carboxylate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for further functionalization:
Oxazole Ring Functionalization
The oxazole ring participates in electrophilic substitutions and cycloadditions. Key reactions include:
Azo Coupling at C-5
The electron-rich C-5 position reacts with diazonium salts to form azo derivatives, enhancing π-conjugation for optoelectronic studies:
Diazonium Salt | Solvent | Temperature | Product Structure | Yield |
---|---|---|---|---|
4-Nitrobenzenediazonium tetrafluoroborate | DCM/EtOH (1:1) | 0–5°C | Azo-linked nitroaryl derivative | 55% |
Experimental Note: Reactions require strict temperature control to avoid oxazole ring decomposition .
Pyrimidine Ring Modifications
The pyrimidine ring undergoes regioselective reactions at N-1 and N-3 positions:
Alkylation at N-1
Reaction with alkyl halides in the presence of NaH yields N-alkylated derivatives:
Alkylating Agent | Base | Solvent | Time | Product | Yield |
---|---|---|---|---|---|
Methyl iodide | NaH | THF | 4 hrs | N1-Methylated derivative | 63% |
Benzyl chloride | K2CO3 | DMF | 8 hrs | N1-Benzylated derivative | 58% |
Key Insight: Steric hindrance from the benzyl(methyl)amino group reduces reactivity at N-3 .
Amine Group Reactivity
The benzyl(methyl)amino substituent participates in:
Reductive Amination
The secondary amine reacts with aldehydes/ketones under H2/Pd-C to form tertiary amines:
Carbonyl Compound | Catalyst | Pressure | Product | Yield |
---|---|---|---|---|
Formaldehyde | Pd/C (5%) | 1 atm | N-Benzyl-N,N-dimethyl derivative | 71% |
Cyclohexanone | Pd/C (5%) | 3 atm | N-Benzyl-N-methylcyclohexyl derivative | 65% |
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
Thermal Cyclodehydration
Heating with POCl3 forms tricyclic systems via oxazole-pyrimidine fusion:
Conditions | Reagent | Product | Yield |
---|---|---|---|
POCl3, 110°C, 8 hrs | Excess | Dioxolo[2,3-f:5,4-d]dipyrimidine | 48% |
Mechanism: Phosphoryl chloride facilitates simultaneous dehydration and ring closure .
Cross-Coupling Reactions
The pyrimidine ring supports palladium-catalyzed couplings:
Reaction Type | Catalyst System | Substrate | Product | Yield |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | Phenylboronic acid | 7-Phenyl derivative | 60% |
Buchwald-Hartwig | Pd2(dba)3, Xantphos | 4-Bromoaniline | N7-Arylamino derivative | 52% |
Limitation: Steric bulk from the oxazole substituent reduces coupling efficiency at C-7 .
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition with maleimides:
Dienophile | Solvent | λ (nm) | Product | Yield |
---|---|---|---|---|
N-Phenylmaleimide | Acetone | 365 | Oxetane-fused adduct | 40% |
Application: This reactivity is exploited in photoaffinity labeling studies .
Critical Analysis of Reaction Challenges
-
Steric Hindrance : The 3-methyl and benzyl(methyl)amino groups limit access to reactive sites, necessitating high-pressure or prolonged reaction times .
-
Thermal Sensitivity : Decomposition occurs above 150°C, restricting high-temperature applications .
-
Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) improve solubility but may induce ester hydrolysis under basic conditions .
Experimental data collated from synthetic protocols of structurally analogous oxazolo[5,4-d]pyrimidines provide a robust framework for predicting and optimizing reactions of this compound.
Scientific Research Applications
Structure and Composition
The molecular formula of ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate is C18H20N4O3, with a molecular weight of approximately 344.38 g/mol. The structure features an oxazole ring fused to a pyrimidine ring, contributing to its biological activity and reactivity.
Chemical Reactions
The compound can undergo various chemical transformations including:
- Oxidation : Utilizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction : Employing reducing agents like sodium borohydride.
- Nucleophilic Substitution : Occurring at specific positions on the heterocyclic ring.
These reactions allow for the synthesis of derivatives that may enhance its biological activity or alter its properties for specific applications.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects:
- Anticancer Activity : Research indicates that compounds within this class may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. Preliminary studies suggest significant cytotoxicity against various cancer cell lines, with IC50 values indicating promising efficacy .
- Antiviral Properties : The compound's structure allows for interaction with viral enzymes or receptors, making it a candidate for antiviral drug development.
Biological Research
Studies have shown that this compound exhibits a range of biological activities:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders.
- Receptor Modulation : The compound can interact with specific receptors, influencing cellular signaling pathways relevant to disease processes.
Material Science
In addition to its medicinal applications, this compound can be utilized in the development of new materials. Its unique chemical structure allows it to serve as a building block for synthesizing more complex heterocyclic compounds that could be used in pharmaceuticals or advanced materials.
Anticancer Studies
A study conducted by Aziz-ur-Rehman et al. demonstrated the synthesis of various derivatives from related pyrimidine compounds. The derivatives were evaluated for anticancer activity against human leukemia cell lines (K562 and CEM). Notably, compounds with specific substitutions exhibited significant antitumor activity with IC50 values as low as 14.0 μM .
Mechanism of Action
The mechanism of action of ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit cyclin-dependent kinases (CDKs) in cancer cells, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity.
Pyrimido[1,2-a]benzimidazoles: Studied for their pharmacological use.
Nitroazolo[1,5-a]pyrimidines: Investigated for their antiviral properties.
The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities .
Biological Activity
Ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate, also known as PAT1inh-A0030, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on current research findings.
Chemical Structure and Properties
The chemical formula for this compound is C17H18N4O3 with a molecular weight of 314.35 g/mol. The structure features a pyrimidine core fused with an oxazole ring, which is significant for its biological activity.
Antiproliferative Activity
Research has demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. In vitro studies have shown that the compound can inhibit cell growth effectively:
- MCF-7 (Breast Cancer) : IC50 = 18.28 µg/mL
- MDA-MB-231 (Triple-Negative Breast Cancer) : IC50 = 17.83 µg/mL
These values indicate that the compound is a potent inhibitor of tumor cell proliferation, suggesting its potential use in cancer therapy .
The primary mechanism through which this compound exerts its biological effects appears to involve the inhibition of key enzymes involved in nucleotide synthesis. Specifically, it has been noted to act as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are critical in the folate metabolism pathway essential for DNA synthesis and repair .
Study 1: Synthesis and Evaluation
In a study aimed at synthesizing various derivatives of pyrimidine compounds, this compound was evaluated alongside other classical antifolates. The results indicated that this compound had superior potency compared to traditional agents like pemetrexed and methotrexate in inhibiting TS and DHFR .
Study 2: Cytotoxicity Assays
Another investigation assessed the cytotoxicity of this compound using various cell lines. The findings revealed that the compound displayed significant cytotoxic effects with IC50 values comparable to leading anticancer drugs. The study highlighted its potential as a candidate for further development in oncology .
Data Summary
Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|
MCF-7 | 18.28 | Inhibition of TS and DHFR |
MDA-MB-231 | 17.83 | Inhibition of TS and DHFR |
BALB 3T3 | >4000 | Low cytotoxicity |
Properties
Molecular Formula |
C17H18N4O3 |
---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H18N4O3/c1-4-23-17(22)14-18-15(13-11(2)20-24-16(13)19-14)21(3)10-12-8-6-5-7-9-12/h5-9H,4,10H2,1-3H3 |
InChI Key |
QTVIOFDSQRMUBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C2C(=NOC2=N1)C)N(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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